molecular formula C6H8BrNOS B8352262 1-(2-Bromo-thiazol-5-yl)-propan-1-ol

1-(2-Bromo-thiazol-5-yl)-propan-1-ol

Cat. No. B8352262
M. Wt: 222.11 g/mol
InChI Key: OVDZHDGTFCISGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Bromo-thiazol-5-yl)-propan-1-ol is a useful research compound. Its molecular formula is C6H8BrNOS and its molecular weight is 222.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Bromo-thiazol-5-yl)-propan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Bromo-thiazol-5-yl)-propan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(2-Bromo-thiazol-5-yl)-propan-1-ol

Molecular Formula

C6H8BrNOS

Molecular Weight

222.11 g/mol

IUPAC Name

1-(2-bromo-1,3-thiazol-5-yl)propan-1-ol

InChI

InChI=1S/C6H8BrNOS/c1-2-4(9)5-3-8-6(7)10-5/h3-4,9H,2H2,1H3

InChI Key

OVDZHDGTFCISGC-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CN=C(S1)Br)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 2-bromo-thiazole-5-carbaldehyde (1.00 g, 5.21 mmol) in THF (10 mL) was added a 3 M solution of ethylmagnesium bromide (5.00 mL, 15.0 mmol) in diethyl ether. The mixture was stirred for 18 hours. The reaction was poured into saturated aqueous ammonium chloride (100 mL) containing crushed ice and diluted with EtOAc (100 mL). The organic phase was separated, washed with saturated aqueous sodium bicarbonate solution (100 mL), dried over sodium sulfate, filtered and concentrated. The compound was purified by silica gel chromatography eluting with a gradient of 0-100% ethyl acetate in hexanes provided 1-(2-bromo-thiazol-5-yl)-propan-1-ol.
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1 g
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5 mL
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100 mL
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100 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

2-Bromo-thiazole-5-carbaldehyde (1.00 g, 5.21 mmol) was dissolved in THF (10 ml). A solution of ethylmagnesium bromide (3 M in diethylether, 5.00 mL, 15.0 mmol) was added. The mixture was stirred for 18 h. The reaction was poured into sat. ammonium chloride solution/ice (100 mL) and diluted with ethyl acetate (100 ml). The organic phase was separated, washed with sodium bicarbonate solution (100 mL), dried over sodium sulfate, filtered and concentrated. Purification by silica gel chromatography eluting with a gradient of 0-100% ethyl acetate in hexanes provided 1-(2-bromo-thiazol-5-yl)-propan-1-ol (480 mg, 42%). Unreacted 2-Bromo-thiazole-5-carbaldehyde (465 mg, 46%) was also obtained.
Quantity
1 g
Type
reactant
Reaction Step One
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Quantity
10 mL
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solvent
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5 mL
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0 (± 1) mol
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[Compound]
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100 mL
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100 mL
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